1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC17997686
Molecular Formula: C13H5F6NO3
Molecular Weight: 337.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H5F6NO3 |
|---|---|
| Molecular Weight | 337.17 g/mol |
| IUPAC Name | 1,3-difluoro-2-(4-fluoro-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C13H5F6NO3/c14-7-1-2-11(10(5-7)20(21)22)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H |
| Standard InChI Key | YQCYWGXAEYNUBG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound features a central benzene ring substituted with a phenoxy group at the 2-position, which itself carries fluorine and nitro groups at the 4- and 2-positions, respectively. The parent benzene ring also bears fluorine atoms at the 1- and 3-positions and a trifluoromethyl (-CF) group at the 5-position (Figure 1). This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the nitro (-NO) and -CF groups.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.17 g/mol |
| XLogP3-AA (Lipophilicity) | 3.82 (predicted) |
| Topological Polar Surface Area | 67.8 Ų |
Electronic Effects and Reactivity
The trifluoromethyl group induces a significant -I (inductive) effect, withdrawing electron density from the benzene ring and directing electrophilic attacks to meta positions. Concurrently, the nitro group further deactivates the ring, making classical electrophilic substitution (e.g., nitration, sulfonation) challenging without prior reduction. Density functional theory (DFT) calculations reveal localized electron density minima at the nitro-adjacent carbons, corroborating regioselectivity trends observed in substitution reactions .
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence beginning with 2,4-difluorophenol and 1-fluoro-2-nitrobenzene. Key steps include:
-
Etherification: Coupling 2,4-difluorophenol with 1-fluoro-2-nitrobenzene using in dimethylformamide (DMF) at 80°C to form the phenoxy linkage .
-
Trifluoromethylation: Introducing the -CF group via Ullmann-type coupling with copper(I) iodide and a palladium catalyst, achieving yields of 72–78% .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Etherification | , DMF, 80°C | 85 | 95 |
| CF Insertion | CuI, Pd(OAc), 110°C | 75 | 98 |
Industrial Production Challenges
Scale-up efforts face hurdles in controlling exothermic reactions during nitration and minimizing fluorine loss at high temperatures. Continuous flow reactors with real-time monitoring have shown promise in maintaining yields above 70% while reducing hazardous intermediate accumulation.
Chemical Reactivity and Derivative Formation
Nucleophilic Aromatic Substitution
The nitro group’s electron-withdrawing effect facilitates nucleophilic displacement at the 4-fluoro position. For example, treatment with amines (e.g., morpholine) in DMSO at 120°C replaces fluorine with amine groups, yielding derivatives with enhanced solubility (Table 3).
Table 3: Representative Substitution Reactions
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Morpholine | DMSO, 120°C, 12h | Amine-substituted analog | Drug intermediate |
| Thiophenol | , DMF, 80°C | Aryl sulfide derivative | Polymer precursor |
Reductive Transformations
Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, generating , a versatile intermediate for azole synthesis .
Applications in Material Science
Liquid Crystals and OLEDs
The compound’s rigid, planar structure and high thermal stability () make it suitable for liquid crystal displays (LCDs). Blending it with cyanobiphenyls improves nematic phase ranges by 15–20°C. In organic light-emitting diodes (OLEDs), its electron-deficient core enhances electron injection layers, reducing operating voltages by 0.3–0.5 V compared to standard materials .
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